

Physical and chemical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methyl-1H-pyrrolo[2,3-b]pyridine

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An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-Methyl-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a bicyclic aromatic compound. The core structure, 1H-pyrrolo[2,3-b]pyridine, is a key scaffold in numerous biologically active molecules. The addition of a methyl group at the N1 position can significantly influence its physicochemical and pharmacological properties.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **1-Methyl-1H-pyrrolo[2,3-b]pyridine**.



Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	[1]
Molecular Weight	132.16 g/mol	[1]
Appearance	Light yellow to green-yellow liquid	[1]
Boiling Point	112-116 °C (at 21 Torr)[1], 254.2 °C (at 760 mmHg)	
Density	1.107 g/cm³ (at 22 °C)	[1]
pKa (Predicted)	5.35 ± 0.30	[1]
Flash Point	107.6 °C	
Solubility	Soluble in common organic solvents.	
CAS Number	27257-15-4	[1]

Spectral Data

Detailed experimental spectral data for **1-Methyl-1H-pyrrolo[2,3-b]pyridine** is not readily available in peer-reviewed literature. However, based on the known spectra of the parent compound, **1H-pyrrolo[2,3-b]pyridine**, and general principles of spectroscopy, the expected spectral characteristics are outlined below.

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts (δ) in ppm relative to TMS are predicted as follows:

- N-CH₃: A singlet around 3.6-3.8 ppm.
- Pyrrole Protons (H2, H3): Doublets in the range of 6.5-7.5 ppm.



• Pyridine Protons (H4, H5, H6): A set of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the eight carbon atoms. The predicted chemical shifts are:

- N-CH₃: A signal in the aliphatic region, around 30-35 ppm.
- Pyrrole Carbons: Signals in the range of 100-130 ppm.
- Pyridine Carbons: Signals in the range of 115-150 ppm.

1.2.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.

Wavenumber (cm ⁻¹)	Vibration	
3100-3000	Aromatic C-H stretch	
3000-2850	Aliphatic C-H stretch (from methyl group)	
1600-1450	Aromatic C=C and C=N stretching	
1470-1450	C-H bending (methyl group)	

1.2.4. Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M^+) at m/z = 132. The fragmentation pattern of 1H-pyrrolo[2,3-b]pyridine derivatives often involves the loss of HCN or cleavage of substituents.[2]

Experimental Protocols Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine



A common and efficient method for the synthesis of **1-Methyl-1H-pyrrolo[2,3-b]pyridine** is the N-methylation of **1H-pyrrolo[2,3-b]pyridine** (7-azaindole).

Materials:

- 1H-pyrrolo[2,3-b]pyridine (7-azaindole)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (CH₃I)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- · Anhydrous sodium sulfate

Procedure:

- To a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
- Stir the resulting mixture at 0 °C for 1 hour.
- Slowly add iodomethane to the reaction mixture, maintaining the temperature at 0 °C.
- Continue stirring at 0 °C for an additional hour.
- Quench the reaction by the slow addition of ice-cold water.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.



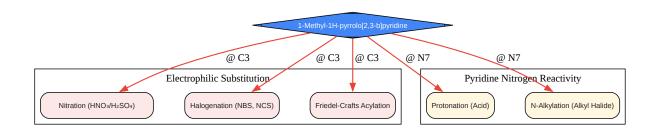


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Caption: Synthetic workflow for **1-Methyl-1H-pyrrolo[2,3-b]pyridine**.

Chemical Reactivity and Biological Significance Chemical Reactivity

The 1H-pyrrolo[2,3-b]pyridine scaffold undergoes various electrophilic substitution reactions, primarily at the 3-position of the pyrrole ring.[3] Common reactions include nitration, halogenation, and Friedel-Crafts acylation. The N1-methylation in **1-Methyl-1H-pyrrolo[2,3-b]pyridine** can influence the electron density of the ring system, potentially affecting the regioselectivity and reactivity in such transformations. The pyridine nitrogen can act as a nucleophile or a base and can be protonated or alkylated.



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Caption: General reactivity of the **1-Methyl-1H-pyrrolo[2,3-b]pyridine** core.

Biological Significance and Signaling Pathways







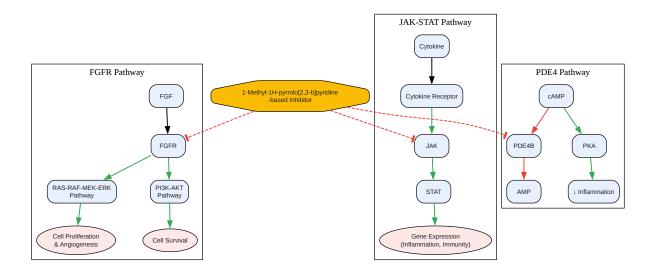
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in drug discovery, with numerous derivatives showing potent inhibitory activity against a range of protein kinases and other enzymes. While **1-Methyl-1H-pyrrolo[2,3-b]pyridine** itself is primarily a building block, its derivatives have been extensively investigated as inhibitors of signaling pathways implicated in cancer and inflammation.

Notable targets of 1H-pyrrolo[2,3-b]pyridine derivatives include:

- Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers. Derivatives of this scaffold have been developed as potent FGFR inhibitors.[4][5][6]
- Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling in the immune system. 1H-pyrrolo[2,3-b]pyridine-based compounds have been identified as selective JAK inhibitors for the treatment of autoimmune diseases and malignancies.[7]
- Phosphodiesterase 4B (PDE4B): PDE4B is involved in the inflammatory response, and its inhibition is a therapeutic strategy for inflammatory diseases. Carboxamide derivatives of 1Hpyrrolo[2,3-b]pyridine have shown potent and selective PDE4B inhibition.[8]

The diagram below illustrates the general mechanism by which inhibitors based on the **1-Methyl-1H-pyrrolo[2,3-b]pyridine** scaffold can modulate these key signaling pathways.





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Caption: Inhibition of key signaling pathways by derivatives of the core scaffold.

Conclusion

1-Methyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic building block with favorable physicochemical properties for drug design. Its core scaffold is a cornerstone in the development of targeted therapies for a multitude of diseases, particularly in oncology and immunology. Further exploration of the chemical space around this privileged structure holds significant promise for the discovery of novel therapeutics. This guide provides a foundational understanding for researchers aiming to leverage the potential of this versatile compound.



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- To cite this document: BenchChem. [Physical and chemical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199643#physical-and-chemical-properties-of-1-methyl-1h-pyrrolo-2-3-b-pyridine]

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